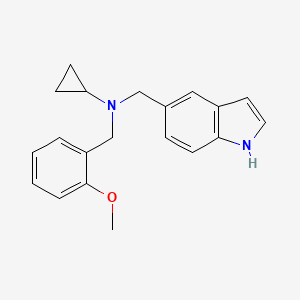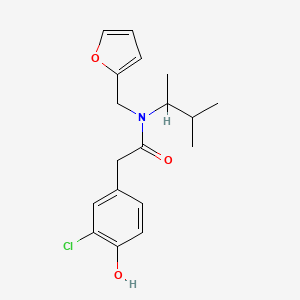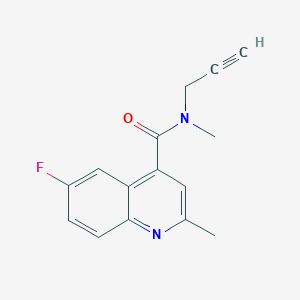
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine, also known as IBNtxA, is a novel compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth. In addition, N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine is not fully understood, but studies have shown that it interacts with several protein targets in the body, including the serotonergic and dopaminergic systems. N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to the neuroprotective effects of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine.
Biochemical and Physiological Effects:
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine oxidase activity, the induction of apoptosis in cancer cells, and the activation of neuroprotective pathways in the brain. In addition, N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, there are also some limitations to working with N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine, including its relatively low potency and the lack of information on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine, including:
1. Investigating the potential of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
2. Studying the pharmacokinetics and toxicity of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine in animals and humans.
3. Developing more potent derivatives of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine for use in cancer and neurological disorder treatments.
4. Investigating the potential of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine as a therapeutic agent in combination with other drugs.
5. Studying the effects of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine on other molecular targets in the body, such as ion channels and receptors.
Conclusion:
In conclusion, N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine is a novel compound that has shown promise as a potential therapeutic agent for cancer and neurological disorders. Its mechanism of action is not fully understood, but studies have shown that it interacts with several protein targets in the body. Future research on N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine should focus on investigating its pharmacokinetics and toxicity, developing more potent derivatives, and exploring its potential as a treatment for other diseases.
Synthesemethoden
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine can be synthesized using several methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative and an aldehyde to form a tetrahydro-β-carboline intermediate, which is then cyclized to form N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine. The Mannich reaction involves the condensation of an indole derivative, an aldehyde, and a secondary amine to form a β-carboline intermediate, which is then cyclized to form N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-ylmethyl)-N-[(2-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-23-20-5-3-2-4-17(20)14-22(18-7-8-18)13-15-6-9-19-16(12-15)10-11-21-19/h2-6,9-12,18,21H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGRFRHOILKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC3=C(C=C2)NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5904813.png)
![(2S)-2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]-3-phenylpropanamide](/img/structure/B5904821.png)

![(1R,9aR)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904832.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B5904836.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5904848.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)

![1-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}imidazolidin-2-one](/img/structure/B5904871.png)
![N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B5904878.png)

![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5904898.png)
